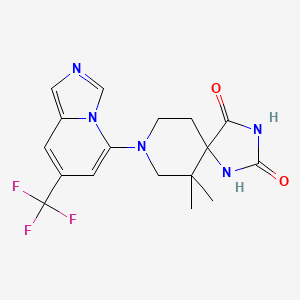![molecular formula C15H17ClN6 B2801364 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine CAS No. 2380172-11-0](/img/structure/B2801364.png)
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of pyrimidine-based kinase inhibitors and has shown promising results in pre-clinical studies.
Mecanismo De Acción
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine exerts its anti-tumor effects by inhibiting the activity of several kinases involved in tumor growth and angiogenesis. It has been shown to block the activation of VEGFR, PDGFR, and FGFR, which are all involved in the formation of new blood vessels in tumors. By inhibiting these kinases, 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine can effectively starve tumors of their blood supply and prevent their growth.
Biochemical and Physiological Effects
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine has been shown to have a potent anti-tumor effect in pre-clinical studies. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine has been shown to reduce the formation of new blood vessels in tumors, which can lead to tumor regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine is its potent anti-tumor effect, which has been demonstrated in pre-clinical studies. Additionally, 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine has a relatively low toxicity profile, making it a potentially safe and effective treatment option for cancer patients.
However, there are also several limitations associated with the use of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine in lab experiments. For example, the compound has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine has been shown to have limited activity against certain types of cancer cells, which may limit its potential use in the clinic.
Direcciones Futuras
There are several potential future directions for the development of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine as a cancer treatment. One potential direction is the development of combination therapies that combine 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine with other anti-cancer agents to improve its efficacy. Additionally, further research is needed to determine the optimal dosing and administration schedule for 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine in clinical trials. Finally, additional pre-clinical studies are needed to better understand the mechanism of action of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine and to identify potential biomarkers that could be used to predict patient response to treatment.
Métodos De Síntesis
The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine involves the reaction of 5-chloro-2-aminopyrimidine with 1-(cyclopropylmethyl)piperazine in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of solid tumors. It has been shown to inhibit the activity of several kinases, including the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and the fibroblast growth factor receptor (FGFR).
Propiedades
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6/c16-12-8-17-15(18-9-12)22-5-3-21(4-6-22)14-7-13(11-1-2-11)19-10-20-14/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZHIFKSANDXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2801281.png)
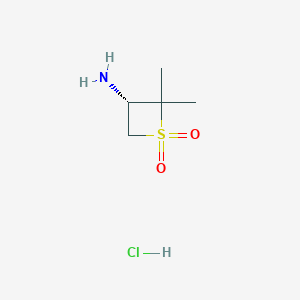
![N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]methanamine](/img/structure/B2801283.png)
![(2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2801284.png)
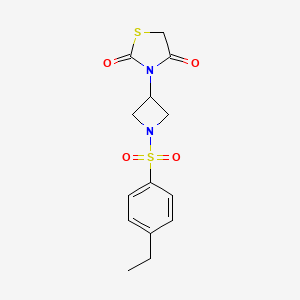
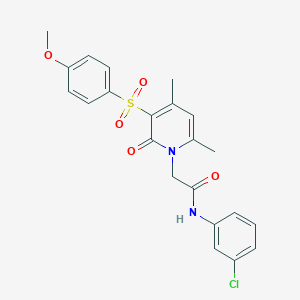
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2801288.png)
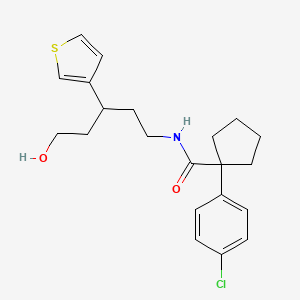
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2801293.png)
![[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester](/img/structure/B2801294.png)
![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)
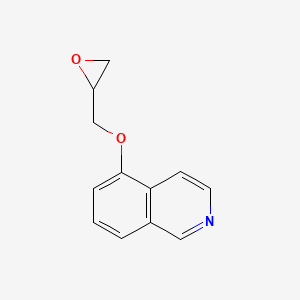
![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-1H-pyrrole-2-carboxamide](/img/structure/B2801301.png)
